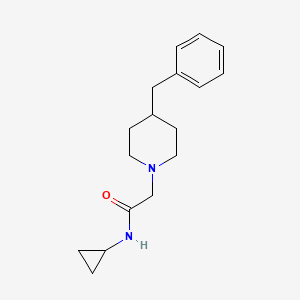
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCA is a cyclopropylacetamide derivative that has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. BPCA has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.
Mécanisme D'action
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic effects. This compound has also been shown to modulate the activity of certain ion channels, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for future research studies. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a chronic pain condition that is often difficult to treat. Additionally, this compound may have potential as a treatment for inflammatory diseases such as arthritis. Another area of interest is its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Méthodes De Synthèse
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide can be synthesized using a variety of methods, including the reaction of N-cyclopropyl-4-piperidone with benzylamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of N-cyclopropyl-4-piperidone with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have analgesic effects in animal models of pain, and has been studied as a potential treatment for neuropathic pain. This compound has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential anti-tumor effects, and has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(18-16-6-7-16)13-19-10-8-15(9-11-19)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQMBXOHFJHNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5432574.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5432589.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)
![1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5432614.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)